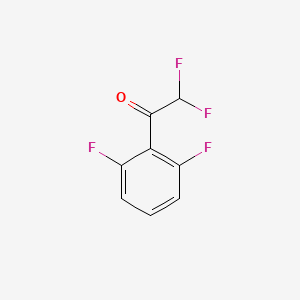
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C8H6F4O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and the ethanone moiety is substituted with two additional fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzoyl chloride with difluoromethyl lithium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with the target molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2’,6’-Difluoroacetophenone: Similar structure but lacks the additional fluorine atoms on the ethanone moiety.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different substitution patterns.
Uniqueness
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of four fluorine atoms, which significantly influence its chemical reactivity and physical properties. The compound’s high fluorine content makes it particularly useful in applications requiring strong electron-withdrawing effects and enhanced stability.
Properties
Molecular Formula |
C8H4F4O |
|---|---|
Molecular Weight |
192.11 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4F4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
InChI Key |
DKKAOYUAVSGBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


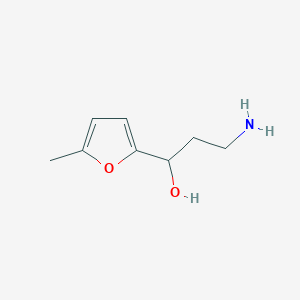

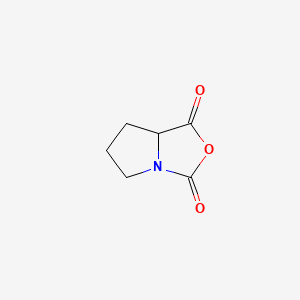



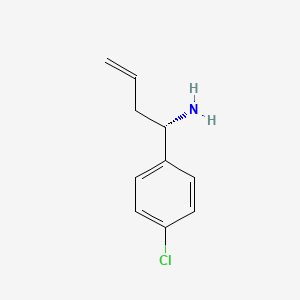



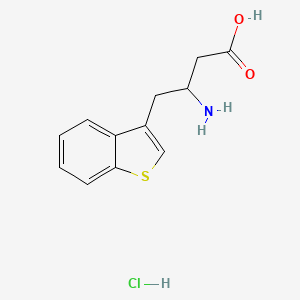

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
